molecular formula C15H16N4OS B2539091 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-79-8

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2539091
CAS No.: 894058-79-8
M. Wt: 300.38
InChI Key: MITHBPPVHJQNEP-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Substitution Reactions: Introduction of the ethoxyphenyl and ethylthio groups can be carried out through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various positions on the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(4-Chlorophenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-(4-Ethoxyphenyl)-3-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)13-9-10-14-16-17-15(21-4-2)19(14)18-13/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHBPPVHJQNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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